

# The Dawn of Ganglionic Blockade: A Technical History of the Methonium Compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bis-1,7-(trimethylammonium)heptyl Dibromide*

Cat. No.: B018164

[Get Quote](#)

A deep dive into the discovery, structure-activity relationships, and seminal experimental protocols of the polymethylene bis-trimethylammonium salts, with a focus on the transitional compound, heptamethonium.

This technical guide explores the pivotal discovery of the methonium compounds, a homologous series of polymethylene bis-trimethylammonium salts that revolutionized the understanding of autonomic pharmacology and introduced the first effective treatments for hypertension. While hexamethonium and decamethonium are the most celebrated members of this series for their potent and selective actions, this document will also shed light on the pharmacological properties of heptamethonium, a compound that played a crucial role in elucidating the structure-activity relationships of this class of drugs.

## The Discovery of a Landmark Series

In the late 1940s, a breakthrough in pharmacology emerged from the laboratories of William Paton and Eleanor Zaimis. Their systematic investigation into the pharmacological actions of a series of polymethylene bis-trimethylammonium salts, with the general structure  $(\text{CH}_3)_3\text{N}^+-(\text{CH}_2)_n-\text{N}^+(\text{CH}_3)_3$ , revealed a striking relationship between the length of the methylene chain (n) and the compound's biological activity.<sup>[1][2]</sup> This work, published in 1949, demonstrated for the first time a clear chemical structural basis for differentiating between the nicotinic acetylcholine receptors at the autonomic ganglia and the neuromuscular junction.<sup>[1]</sup>

Prior to this, in 1948, R. B. Barlow and H. R. Ing had already synthesized and reported on the curare-like activity of this series, including heptamethonium (referred to as BTM7).<sup>[3]</sup> Their work laid the chemical foundation for the subsequent detailed pharmacological characterization by Paton and Zaimis.

The key finding of Paton and Zaimis was that the compound with a six-carbon chain, hexamethonium ( $n=6$ ), was a potent antagonist of nicotinic receptors in autonomic ganglia, making it the first effective and specific ganglionic blocking agent.<sup>[1]</sup> Conversely, the compound with a ten-carbon chain, decamethonium ( $n=10$ ), was a potent neuromuscular blocking agent, acting as a depolarizing blocker at the motor endplate.<sup>[1]</sup> This discovery provided pharmacology with invaluable tools to dissect the workings of the autonomic and somatic nervous systems.

## Heptamethonium: The Bridge in the Series

Heptamethonium, with its seven-carbon chain ( $n=7$ ), occupies a transitional position in this series. While not as potent as its neighbors at either the ganglion or the neuromuscular junction, its pharmacological profile was essential in defining the sharp structure-activity relationship of the methonium compounds. Early studies by Barlow and Ing noted that heptamethonium (BTM7) was significantly less active than tetramethylammonium (TM) in producing a curare-like block on the rat diaphragm preparation.<sup>[3]</sup> This contrasted with the much greater potency of the longer-chain compounds like decamethonium.

## Quantitative Data and Structure-Activity Relationships

The original research on methonium compounds often presented data in a comparative, qualitative manner. The following table summarizes the structure-activity relationship of the polymethylene bis-trimethylammonium series based on the seminal work of Barlow, Ing, Paton, and Zaimis.

| Compound<br>(n=) | Chemical<br>Name                                | Primary Site of<br>Action | Relative<br>Activity at<br>Neuromuscula<br>r Junction (Rat<br>Diaphragm)[3] | Primary<br>Ganglionic<br>Blocking<br>Activity |
|------------------|-------------------------------------------------|---------------------------|-----------------------------------------------------------------------------|-----------------------------------------------|
| 2                | Ethylene bis-<br>trimethylammoni<br>um          | -                         | ~2x more active<br>than TM                                                  | Weak                                          |
| 3                | Trimethylene bis-<br>trimethylammoni<br>um      | -                         | Very feebly<br>active                                                       | Weak                                          |
| 4                | Tetramethylene<br>bis-<br>trimethylammoni<br>um | -                         | Very feebly<br>active                                                       | Weak                                          |
| 5                | Pentamethylene<br>bis-<br>trimethylammoni<br>um | Autonomic<br>Ganglia      | Very feebly<br>active                                                       | Potent                                        |
| 6                | Hexamethonium                                   | Autonomic<br>Ganglia      | Weak                                                                        | Very Potent                                   |
| 7                | Heptamethonium                                  | -                         | ~1/6th to 1/7th<br>as active as TM                                          | Weak                                          |
| 8                | Octamethylene<br>bis-<br>trimethylammoni<br>um  | Neuromuscular<br>Junction | ~1.5x more<br>active than TM                                                | Weak                                          |
| 9                | Nonamethylene<br>bis-<br>trimethylammoni<br>um  | Neuromuscular<br>Junction | ~5-6x more<br>active than TM                                                | Weak                                          |

|    |                                         |                        |                                   |      |
|----|-----------------------------------------|------------------------|-----------------------------------|------|
| 10 | Decamethonium                           | Neuromuscular Junction | ~5-6x more active than TM         | Weak |
| 11 | Undecamethylen e bis-trimethylammonium  | Neuromuscular Junction | ~5-6x more active than TM         | Weak |
| 12 | Dodecamethylen e bis-trimethylammonium  | Neuromuscular Junction | ~5-6x more active than TM         | Weak |
| 13 | Tridecamethylen e bis-trimethylammonium | Neuromuscular Junction | Somewhat less active than C10-C12 | Weak |

## Experimental Protocols of the Era

The characterization of the methonium compounds relied on classic pharmacological preparations. The following are descriptions of the key experimental methodologies used in the late 1940s and early 1950s.

### Neuromuscular Blocking Activity: The Rat Phrenic Nerve-Diaphragm Preparation

This *in vitro* preparation was instrumental in determining the curare-like activity of the polymethylene bis-trimethylammonium series.

- Animal: Rat.
- Dissection: The phrenic nerve and the diaphragm muscle were dissected out and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and bubbled with oxygen.
- Stimulation: The phrenic nerve was stimulated electrically with supramaximal shocks at a regular frequency (e.g., 12 shocks per minute).

- Recording: The contractions of the diaphragm were recorded using a lever system attached to a kymograph, which traced the muscle contractions on smoked paper.
- Drug Application: The compounds were added to the organ bath in increasing concentrations, and the resulting reduction in the height of the muscle contractions was measured to determine the potency of the neuromuscular blockade.

## Ganglionic Blocking Activity: Blood Pressure in the Anesthetized Cat

The *in vivo* effects on autonomic ganglia were typically assessed by measuring changes in blood pressure in an anesthetized animal.

- Animal: Cat, anesthetized with an agent such as chloralose.
- Preparation: The animal was cannulated for recording arterial blood pressure (e.g., from the carotid artery) and for intravenous drug administration (e.g., into the femoral vein). The vagus nerves were often cut to eliminate reflex bradycardia.
- Stimulation: The preganglionic trunk of the superior cervical ganglion could be stimulated electrically to cause a contraction of the nictitating membrane, providing a specific measure of ganglionic transmission. Alternatively, the pressor response to a ganglionic stimulant like nicotine or dimethylphenylpiperazinium (DMPP) was measured.
- Recording: Blood pressure was recorded using a mercury manometer connected to the arterial cannula, which traced the pressure changes on a kymograph.
- Drug Application: The methonium compounds were administered intravenously, and their ability to block the pressor response to ganglionic stimulation was quantified.

## Visualizing the Mechanisms and Workflows Signaling Pathway of Ganglionic Blockade

The primary mechanism of action for the ganglion-blocking members of the methonium series, such as hexamethonium, is the competitive antagonism of acetylcholine at the nicotinic receptors of autonomic ganglia.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The pharmacological actions of polymethylene bistrimethylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological actions of polymethylene bistrimethyl-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CURARE-LIKE ACTION OF POLYMETHYLENE BIS-QUATERNARY AMMONIUM SALTS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dawn of Ganglionic Blockade: A Technical History of the Methonium Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018164#discovery-and-history-of-heptamethonium-compounds]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)